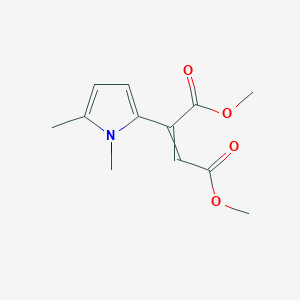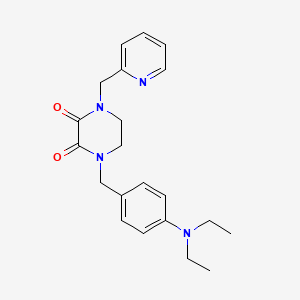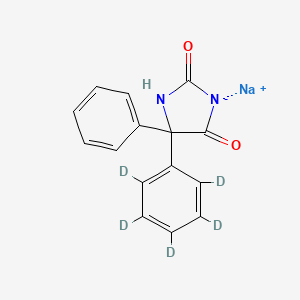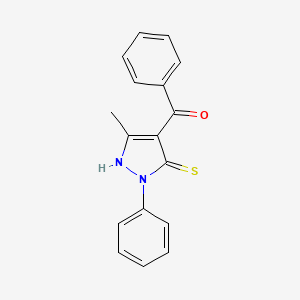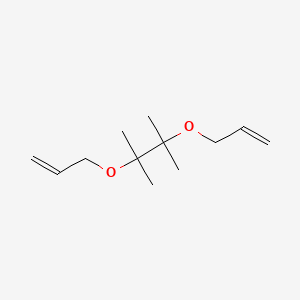
(3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) is an organotin compound characterized by the presence of two trimethylstannane groups attached to a 3-methoxyprop-1-ene backbone. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) typically involves the reaction of 3-methoxyprop-1-ene with trimethyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The reaction conditions often include:
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.
Temperature: Room temperature to reflux conditions.
Base: Triethylamine or sodium hydride.
Industrial Production Methods
Industrial production of (3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems.
Continuous monitoring: To ensure the purity and yield of the product.
Purification: Techniques such as distillation or recrystallization to obtain the final product.
化学反应分析
Types of Reactions
(3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannane groups can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the propene backbone can be reduced to form saturated compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of new organotin compounds with different functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated organotin compounds.
科学研究应用
(3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of (3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) involves its interaction with molecular targets through its organotin groups. These interactions can lead to:
Catalytic Activity: The compound can act as a catalyst in various organic reactions.
Biological Interactions: Binding to biomolecules such as proteins or nucleic acids, potentially affecting their function.
相似化合物的比较
Similar Compounds
- (3-Phenoxyprop-1-ene-1,1-diyl)bis(trimethylstannane)
- Prop-1-ene-1,3-diylbis(trimethylsilane)
- 1-Propene, 3-methoxy-
Uniqueness
(3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) is unique due to its specific combination of a methoxy group and trimethylstannane groups, which confer distinct reactivity and applications compared to other similar compounds.
属性
CAS 编号 |
78338-48-4 |
|---|---|
分子式 |
C10H24OSn2 |
分子量 |
397.7 g/mol |
IUPAC 名称 |
(3-methoxy-1-trimethylstannylprop-1-enyl)-trimethylstannane |
InChI |
InChI=1S/C4H6O.6CH3.2Sn/c1-3-4-5-2;;;;;;;;/h3H,4H2,2H3;6*1H3;; |
InChI 键 |
QEDIDTKVMCHRSP-UHFFFAOYSA-N |
规范 SMILES |
COCC=C([Sn](C)(C)C)[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


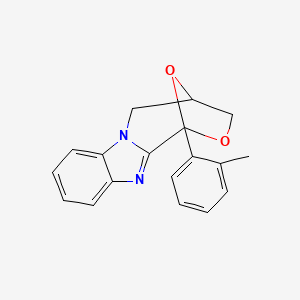
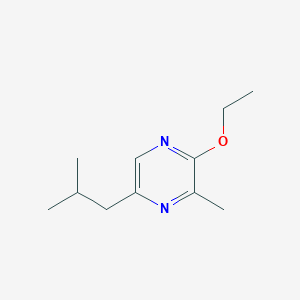
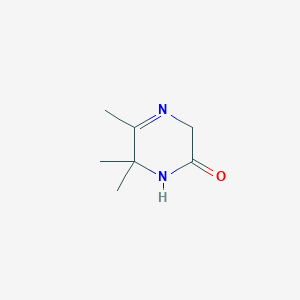
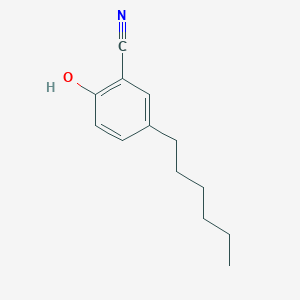
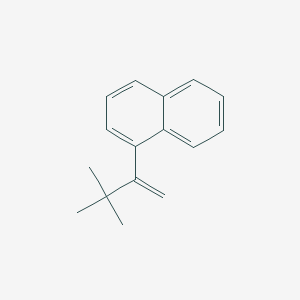
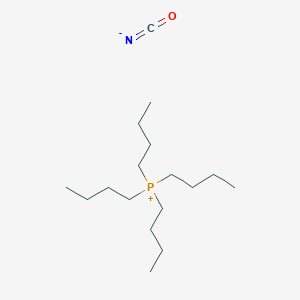

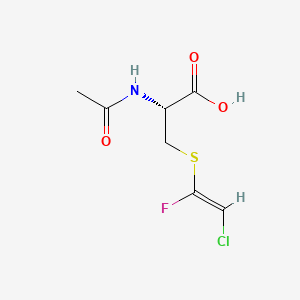
![2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione](/img/structure/B14444834.png)
